4-Amino-5-iodo-2-methoxybenzoic acid

Physical Chemistry Process Chemistry Analytical Method Development

Sourcing a reliable, high-purity iodinated building block for medicinal chemistry is challenging. This compound solves that with a strategically positioned iodine atom at the 5-position, which is essential for constructing selective 5-HT3 receptor ligands and radiolabeled probes. It delivers quantifiable advantages: • Enables synthesis of iodozacopride with sub-nanomolar affinity (Ki = 0.21 nM), superior to the non-iodinated analog (Ki = 0.95 nM). • Facilitates site-specific radioiodination for a ¹²⁵I-radioligand with a KD of 1.10 nM. • Provides a sterically accessible handle for Suzuki and Sonogashira cross-coupling reactions, with superior thermal stability.

Molecular Formula C8H8INO3
Molecular Weight 293.06 g/mol
CAS No. 155928-39-5
Cat. No. B170719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-iodo-2-methoxybenzoic acid
CAS155928-39-5
Molecular FormulaC8H8INO3
Molecular Weight293.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)O)I)N
InChIInChI=1S/C8H8INO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)
InChIKeyXEQJZCQCBUXZJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-iodo-2-methoxybenzoic Acid: Core Research Building Block


4-Amino-5-iodo-2-methoxybenzoic acid (CAS 155928-39-5) is a multi-functional benzoic acid derivative with the molecular formula C₈H₈INO₃ and a molecular weight of 293.06 g/mol . It is a light yellow to light brown solid with a predicted melting point above 150 °C . The compound features a carboxylic acid, a primary aromatic amine, a methoxy group, and a strategically positioned iodine atom on a single benzene ring . This unique combination of functional groups makes it a versatile intermediate in medicinal chemistry for the construction of complex molecules, particularly through cross-coupling reactions, and as a precursor for radiolabeled compounds [1].

Irreplaceability of 4-Amino-5-iodo-2-methoxybenzoic Acid


Substituting this compound with a non-iodinated analog like 4-amino-2-methoxybenzoic acid [1] or a positional isomer such as 2-Amino-5-iodo-4-methoxybenzoic acid [2] will fundamentally alter the chemical and biological properties of the final product. The iodine atom at the 5-position is not inert; it provides a critical, sterically accessible handle for crucial synthetic transformations such as palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki) that are impossible with the uniodinated analog [1]. Furthermore, it enables the site-specific introduction of radioisotopes like ¹²⁵I for imaging and binding studies . Similarly, the precise substitution pattern dictates the molecule's interactions with biological targets, meaning that a positional isomer will not produce the same pharmacophore in downstream derivatives. The specific evidence below quantifies the impact of these structural differences on physical properties and biological outcomes.

Quantitative Evidence for Superiority


Predicted Boiling Point Advantage

The 4-amino-5-iodo-2-methoxybenzoic acid positional isomer 2-Amino-5-iodo-4-methoxybenzoic acid (CAS 1335203-40-1) exhibits a different predicted boiling point, which can impact purification, formulation, and stability during synthetic processes. The target compound is predicted to have a higher boiling point than its isomer, offering a potential advantage in high-temperature reactions or purification steps like distillation [1].

Physical Chemistry Process Chemistry Analytical Method Development

Iodine Impact on 5-HT3 Binding Affinity

The presence of the iodine atom on the target compound's core is essential for creating high-affinity 5-HT3 receptor ligands. When incorporated into the (S)-iodozacopride derivative, the resulting molecule exhibits extremely high affinity. This contrasts with the non-iodinated analog (S)-zacopride, demonstrating that the iodine atom confers an approximate 4.5-fold increase in binding affinity, making it the superior choice for developing potent antagonists [1].

Neuroscience Receptor Pharmacology Radioligand Binding

Radiolabeling Enablement for Binding Assays

The iodine handle on 4-amino-5-iodo-2-methoxybenzoic acid is not just a synthetic tool; it enables the creation of a high-specific-activity radioligand that provides a quantitative advantage in receptor binding studies. The (S)-[125I]iodozacopride derivative exhibits a sub-nanomolar dissociation constant (KD), which is approximately half the value reported for the racemic mixture and orders of magnitude lower than previously reported values, highlighting the importance of the specific iodine-containing enantiomer [1].

Nuclear Medicine Molecular Imaging Receptor Occupancy

Optimal Applications for 4-Amino-5-iodo-2-methoxybenzoic Acid


High-Affinity 5-HT3 Ligand Synthesis

The compound is the definitive starting material for creating high-affinity, selective 5-HT3 receptor ligands such as iodozacopride. As demonstrated in the evidence, the iodine-containing derivative exhibits a significantly higher affinity (Ki = 0.21 nM) compared to the non-iodinated analog (Ki = 0.95 nM) [2]. This makes it essential for neuroscience research programs investigating the role of the 5-HT3 receptor in conditions like anxiety, depression, and emesis.

Radiolabeled Probe Development

The iodine atom at the 5-position is a critical handle for site-specific radioiodination. As the evidence shows, this compound enables the synthesis of a ¹²⁵I-labeled radioligand with a sub-nanomolar KD of 1.10 nM, allowing for highly sensitive and quantitative binding assays [2]. This application is paramount for drug discovery programs aiming to measure target engagement in vivo or develop new SPECT imaging agents.

Palladium-Catalyzed Cross-Coupling Intermediate

The strategic placement of the iodine atom provides a reactive site for a wide range of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. The higher predicted boiling point compared to its positional isomer suggests improved stability under the high-temperature conditions often required for such catalytic transformations [2]. This makes it a preferred building block for diversifying chemical libraries and constructing complex, carbon-linked molecular architectures.

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